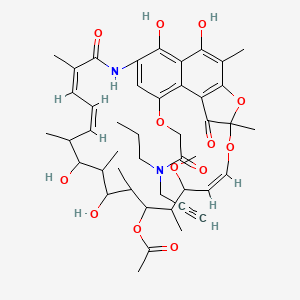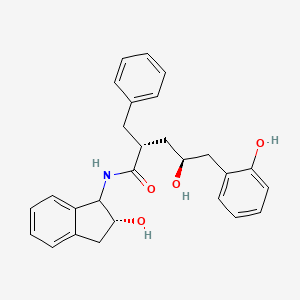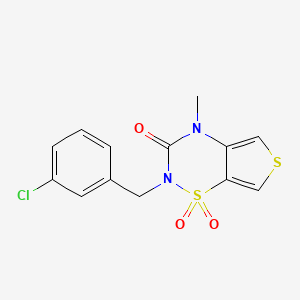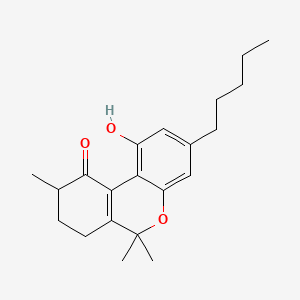
8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one” is a synthetic organic compound that belongs to the class of dibenzopyrans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one” typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo a series of reactions including alkylation, cyclization, and hydroxylation. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one” can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of “8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one” involves its interaction with specific molecular targets and pathways. The hydroxyl group and aromatic rings may play a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6,9-Trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one
- 8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one derivatives
Uniqueness
“this compound” is unique due to its specific structural features, such as the hydroxyl group and the pentyl side chain. These features may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
56154-60-0 |
|---|---|
Formule moléculaire |
C21H28O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-hydroxy-6,6,9-trimethyl-3-pentyl-8,9-dihydro-7H-benzo[c]chromen-10-one |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-13,22H,5-10H2,1-4H3 |
Clé InChI |
UEFGHYCIOXYTOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(=O)C(CC3)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



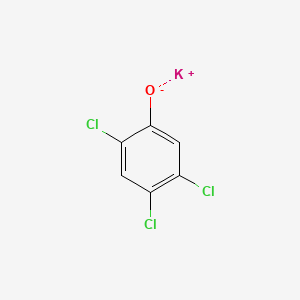
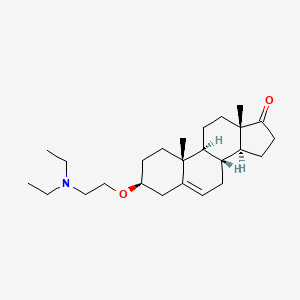
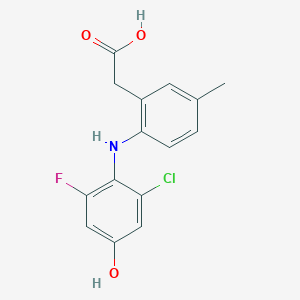
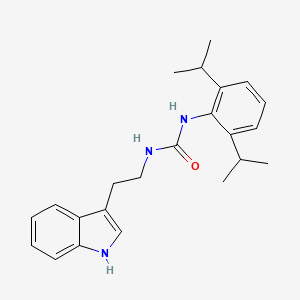
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)

